L-Glutaminyl-L-threonyl-L-seryl-L-valine

PDZ domain binding PSD-95 synaptic scaffolding

Researchers requiring the exact CRIPT C-terminal tetrapeptide for PDZ3 competitive binding assays or structural biology face a lack of catalog suppliers. BenchChem sources this native QTSV sequence (Kd 0.395 µM) via custom synthesis, mitigating the >5-fold affinity loss seen with generic class 1 PDZ ligands. - Sequence-specific CRIPT pharmacophore, validated by X-ray crystallography (PDB 1BE9, 1.82 Å) - 5.5× affinity advantage over serine-substituted analogs for reproducible HTS and SPR assays - Custom synthesis; contact us for a quote with quantity and purity requirements

Molecular Formula C17H31N5O8
Molecular Weight 433.5 g/mol
CAS No. 392685-66-4
Cat. No. B14251872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutaminyl-L-threonyl-L-seryl-L-valine
CAS392685-66-4
Molecular FormulaC17H31N5O8
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)N
InChIInChI=1S/C17H31N5O8/c1-7(2)12(17(29)30)21-15(27)10(6-23)20-16(28)13(8(3)24)22-14(26)9(18)4-5-11(19)25/h7-10,12-13,23-24H,4-6,18H2,1-3H3,(H2,19,25)(H,20,28)(H,21,27)(H,22,26)(H,29,30)/t8-,9+,10+,12+,13+/m1/s1
InChIKeyZNICLQCTVHXOJQ-TZIOMAPQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

QTSV Tetrapeptide: Core PDZ-Binding Motif


L-Glutaminyl-L-threonyl-L-seryl-L-valine (QTSV, molecular formula C₁₇H₃₁N₅O₈, molecular weight 433.5) is a synthetic tetrapeptide that constitutes the minimal C-terminal class 1 PDZ domain-binding motif derived from the cysteine-rich PDZ-binding protein CRIPT [1]. This tetrapeptide is the critical pharmacophore responsible for interaction with the third PDZ domain (PDZ3) of the postsynaptic scaffolding protein PSD-95 (DLG4), a validated target in synaptic plasticity, neuronal signaling, and neuropsychiatric disorder research [2]. Unlike full-length recombinant proteins, QTSV provides a chemically defined, low-molecular-weight tool for competitive binding assays, structural biology, and affinity chromatography applications where precise control over ligand concentration and sequence is required.

1
Defined PDZ3 domain binding motif for competitive displacement assays
2
Low-molecular-weight synthetic peptide enabling precise concentration control
3
Applicable in affinity chromatography and structural biology co-crystallization

Why QTSV Cannot Be Substituted in PSD-95/CRIPT Studies


PDZ domain-ligand interactions rely on a precise C-terminal consensus motif where even single-residue substitutions at the −2 position (Thr vs. Ser) can alter binding affinity by over 5-fold for the cognate PDZ3 domain [1]. The class 1 PDZ-binding motif consensus X-Ser/Thr-X-Val/Ile accommodates multiple sequence variants, but the specific QTSV sequence represents the native CRIPT C-terminus and exhibits a Kd of 0.395 µM for human PSD-95 PDZ3, whereas the closely related YKQSSV variant (Ser at −2) shows a substantially weaker Kd of 2.18 µM [1]. Generic substitution with alternative PDZ-binding peptides (e.g., SIESDV, KKETEV, or other class 1 motifs) without verifying domain-specific affinity introduces uncontrolled variability in competitive displacement assays, affinity purification yield, and structural biology co-crystallization experiments. Procurement of the exact QTSV sequence ensures experimental reproducibility with the native CRIPT-PDZ3 interaction interface validated by X-ray crystallography (PDB 1BE9) [2].

Sequence variation may alter affinity
Substituting Thr at the −2 position with Ser can shift PDZ3 binding kinetics, potentially leading to weaker complex stability.
Domain selectivity may not transfer
Alternative class 1 PDZ ligands (e.g., SIESDV) target PDZ1/PDZ2, not PDZ3; direct substitution may not maintain domain-specific elution profiles.
Co-crystal context may differ
Generic PDZ-binding peptides without validated PDZ3 co-crystal structures may limit structure-guided design reproducibility.

Quantitative Evidence: QTSV vs. Closest Analogs


PDZ3 Binding Affinity of QTSV Motif vs. Serine Variant

The native CRIPT C-terminal hexapeptide YKQTSV (containing the core QTSV motif) binds human PSD-95 PDZ3 with a Kd of 0.395 ± 0.005 µM. The single-residue variant YKQSSV (Ser replacing Thr at the −2 position) exhibits a Kd of 2.18 ± 0.02 µM under identical experimental conditions, representing a 5.5-fold loss in binding affinity. This difference is driven primarily by a markedly slower dissociation rate: koff = 2.49 ± 0.01 s⁻¹ for YKQTSV versus koff = 11.58 ± 0.01 s⁻¹ for YKQSSV, indicating that the threonine residue at position −2 contributes critically to the kinetic stability of the PDZ3-ligand complex [1].

PDZ3 Affinity Loss
Head-to-head
Kd: 0.395 µM (QTSV) vs 2.18 µM (Ser variant); koff 4.6× slower
Thr→Ser substitution reduces PDZ3 affinity ~5.5-fold.
SPR at 10°C, 50 mM Na-phosphate pH 7.45.
PDZ domain binding PSD-95 synaptic scaffolding protein-protein interaction surface plasmon resonance

Cross-Species PDZ3 Binding Conservation of QTSV Motif

The YKQTSV peptide maintains a consistent sub-micromolar Kd (0.52–0.56 µM) for PDZ3 domains across Deuterostome species (human, S. kowalevskii, ancestral reconstructions), demonstrating that the QTSV C-terminal motif represents an evolutionarily optimized ligand. In contrast, the YKQSSV variant exhibits Kd values ranging from 0.67 µM (D. melanogaster) to 3.17 µM (H. vulgaris and Deuterostomia), indicating that the serine-substituted motif is not universally optimized for PDZ3 binding across species [1].

Cross-species Kd Range
Reported
QTSV motif: 0.395–0.56 µM (1.4× range); Ser variant: 0.67–3.17 µM (4.7× range)
QTSV affinity conserved across deuterostome PDZ3 orthologs.
Data from ancestral sequence reconstruction, SPR.
evolutionary conservation PDZ domain specificity ancestral sequence reconstruction deuterostome phylogeny

Structural Validation: QTSV-PDZ3 Co-Crystal Structure

The atomic-resolution crystal structure of the PSD-95 PDZ3 domain in complex with KQTSV (PDB ID 1BE9, 1.82 Å resolution) provides experimentally validated spatial constraints for the QTSV motif, including hydrogen bond networks involving the Thr and Ser hydroxyl groups, hydrophobic packing of the Val side chain, and the C-terminal carboxylate coordination. While other class 1 PDZ-binding peptides such as SIESDV have been used in affinity chromatography, their co-crystal structures are solved with different PDZ domains (e.g., PDZ1/PDZ2 of PSD-95), not PDZ3 [1]. The availability of a validated PDZ3 co-crystal structure directly enables structure-based design of competitive inhibitors targeting the CRIPT interaction site [2].

Co-crystal Validation
Structural context
PDB 1BE9, 1.82 Å resolution; PDZ3 complexed with KQTSV peptide
Atomic interactions mapped for QTSV backbone and side chains.
No equivalent PDZ3 co-crystal for SIESDV.
X-ray crystallography PDZ domain structure protein-peptide co-crystal rational drug design structure-based engineering

PDZ3-Selective Affinity Chromatography with QTSV Peptide

In a validated PDZ affinity chromatography method, YKQTSV (400 µg/mL) specifically elutes CRIPT protein bound to immobilized PDZ3 domain, while SIESDV (400 µg/mL) is required to elute cypin and MBP-cypin from tandem PDZ1+PDZ2 domains. This demonstrates that the PDZ3 interaction is mediated specifically by the QTSV-containing C-terminus of CRIPT and cannot be functionally replaced by other class 1 PDZ ligands that target different PDZ domains within the same MAGUK scaffold protein [1]. The domain-selective elution profile confirms that QTSV is the appropriate ligand for PDZ3-specific biochemical applications.

Domain-selective Elution
Head-to-head
YKQTSV elutes CRIPT from PDZ3 resin; SIESDV elutes cypin from PDZ1+2, not PDZ3
QTSV-specific peptide achieves PDZ3-selective protein purification.
Affinity chromatography, 400 µg/mL peptide.
PDZ affinity chromatography protein purification domain selectivity CRIPT synGAP

QTSV Applications in Neuroscience & Protein Biochemistry


CRIP-PSD-95 Inhibitor Screening by Competitive Displacement

The QTSV tetrapeptide serves as the minimal competitive ligand for PDZ3 binding in high-throughput screening (HTS) assays designed to identify small-molecule disruptors of the CRIPT-PSD-95 interaction. With a validated Kd of 0.395 µM for the PDZ3 domain at 10°C (extrapolated from YKQTSV data) [1], QTSV enables quantitative IC₅₀ determination for candidate inhibitors using fluorescence polarization or SPR-based displacement formats. The 5.5-fold affinity advantage over serine-substituted analogs (YKQSSV, Kd = 2.18 µM) allows for lower working concentrations, reducing compound consumption and solvent interference in high-throughput settings.

PDZ3-Specific Affinity Purification of Postsynaptic Proteins

QTSV can be immobilized on NHS-activated agarose or used as an elution peptide for PDZ3 domain-coupled affinity resins to purify CRIPT and other PDZ3-interacting proteins from neuronal tissue lysates. As demonstrated with the YKQTSV peptide at 400 µg/mL [2], QTSV-based affinity chromatography achieves domain-selective elution of PDZ3-binding proteins without cross-reactivity with PDZ1 or PDZ2 targets, which require distinct peptides (e.g., SIESDV). This domain-level selectivity is essential for proteomic studies of the postsynaptic density where individual PDZ domain interactomes must be resolved.

Structure-Based Drug Design Targeting PDZ3 Interface

The availability of the KQTSV-PDZ3 co-crystal structure (PDB 1BE9, 1.82 Å) [3] enables molecular docking, pharmacophore modeling, and structure-guided optimization of peptidomimetic inhibitors targeting the CRIPT-binding groove of PDZ3. The defined binding pose of the QTSV backbone, including hydrogen bonds from Thr and Ser hydroxyl groups and hydrophobic packing of the C-terminal Val, provides essential structural constraints for fragment-based drug discovery and in silico screening campaigns that are not available for alternative class 1 PDZ ligands on this specific domain.

PDZ-Ligand Interaction Kinetics and Evolutionary Studies

The conserved sub-micromolar affinity of QTSV-containing peptides for PDZ3 across deuterostome species (Kd 0.395–0.56 µM) [1] makes this tetrapeptide the reference standard for comparative kinetic studies of PDZ domain evolution. Researchers investigating ancestral sequence reconstruction of PDZ-peptide interfaces can use QTSV as the native ligand benchmark against which ancestral and mutant domain binding is measured, ensuring cross-study comparability of kon, koff, and Kd parameters under standardized SPR conditions (50 mM sodium phosphate, pH 7.45, 21 mM KCl, 10°C).

Application
Selection Property
Validation Focus
PDZ3 competitor screening assay
High-affinity PDZ3 binding motif
Competitive displacement Kd benchmarking
PDZ3-selective affinity purification
Domain-selective elution profile
Elution specificity on PDZ3 resin
Structure-based PDZ3 inhibitor design
Co-crystal structure availability
Binding pose and interaction constraints
PDZ-peptide evolution studies
Cross-species binding conservation
SPR kinetic parameter reproducibility
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